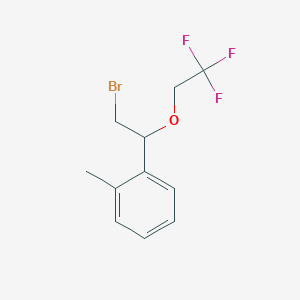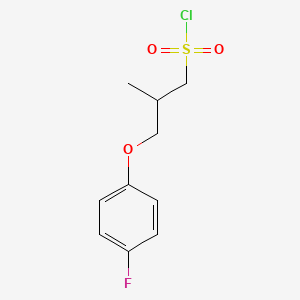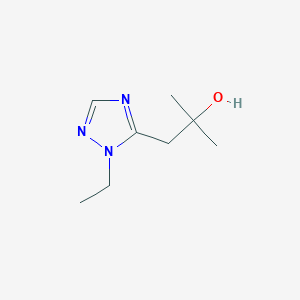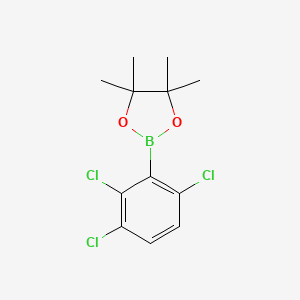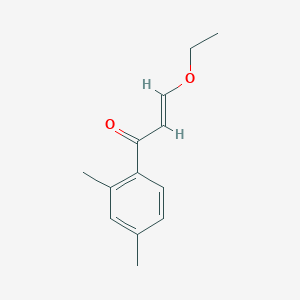
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound with the molecular formula C13H16O2 It is a derivative of acetophenone, characterized by the presence of a 2,4-dimethylphenyl group and an ethoxyprop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 2,4-dimethylacetophenone with ethyl acetoacetate under basic conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of ethyl acetoacetate attacks the carbonyl carbon of 2,4-dimethylacetophenone, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
2,4-Dimethylacetophenone: A precursor in the synthesis of 1-(2,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one.
1-(2,4-Dimethylphenyl)ethanone: Another derivative of acetophenone with similar structural features.
Uniqueness: this compound is unique due to the presence of both the 2,4-dimethylphenyl group and the ethoxyprop-2-en-1-one moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
(E)-1-(2,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)9-11(12)3/h5-9H,4H2,1-3H3/b8-7+ |
Clé InChI |
NNRMYTZWHCHTLQ-BQYQJAHWSA-N |
SMILES isomérique |
CCO/C=C/C(=O)C1=C(C=C(C=C1)C)C |
SMILES canonique |
CCOC=CC(=O)C1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl3-[(1S)-3-amino-1-hydroxypropyl]azetidine-1-carboxylate](/img/structure/B13622136.png)
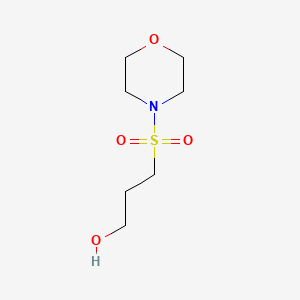
![1-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13622148.png)
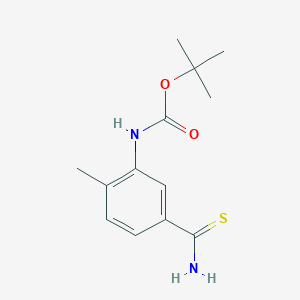

![Ethyl 5-chlorooxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B13622158.png)


